![molecular formula C9H15N3O B12355449 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 1392273-22-1](/img/structure/B12355449.png)
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
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Overview
Description
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazole derivative with a pyridine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells by activating pathways such as:
- Caspase 9 Activation
- PARP-1 Cleavage
These mechanisms suggest potential applications in cancer therapeutics.
Antibacterial Activity
The compound has demonstrated antibacterial properties against pathogens from the ESKAPE panel—a group of bacteria known for their antibiotic resistance. Studies have indicated effective inhibition of bacterial growth at certain concentrations.
Applications in Medicinal Chemistry
The unique methoxyethyl substituent enhances the solubility and alters the interaction of this compound with biological targets compared to its analogs. This has led to investigations into its potential as:
- Antitumor Agents
- Antimicrobial Agents
- Inhibitors of Protein–Protein Interactions
Case Study 1: Anticancer Activity
A study evaluated the compound's effect on various cancer cell lines. Results showed that it significantly reduced cell viability and induced apoptosis through caspase-dependent pathways. The compound's mechanism was further elucidated using flow cytometry and Western blot analyses.
Case Study 2: Antibacterial Efficacy
In vitro studies tested the compound against several strains from the ESKAPE panel. The results indicated that it inhibited bacterial growth effectively at micromolar concentrations. The mechanism of action was suggested to involve disruption of bacterial cell membranes.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-Methyl-5-(2-methoxyethyl)-pyrazolo[4,3-b]pyridine | Structure | Contains a methyl group at position 2 |
3-Amino-1-(2-methoxyethyl)-pyrazolo[4,3-b]pyridine | Structure | Amino group introduces different reactivity |
5-Nitro-1-(2-methoxyethyl)-pyrazolo[4,3-b]pyridine | Structure | Nitro group enhances electron-withdrawing properties |
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 1-methylethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Uniqueness
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is unique due to its specific structural features and the presence of both pyrazole and pyridine rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This compound features a fused pyrazole and pyridine ring system with a methoxyethyl substituent that may enhance its solubility and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Structural Characteristics
The molecular formula of this compound is C9H15N3O with a molecular weight of approximately 181.24 g/mol. The compound's structure is represented as follows:
- SMILES : COCCN1C2=C(CNCC2)C=N1
- InChI : InChI=1S/C9H15N3O/c1-13-5-4-12-9-2-3-10-6-8(9)7-11-12/h7,10H,2-6H2,1H3
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the cyclization of pyrazole and pyridine derivatives under controlled conditions. Common synthetic routes include:
- Electrophilic Cyclization : Utilizing iodine or other electrophiles to promote ring formation.
- Suzuki Coupling : Employing boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
These methods are crucial for optimizing yield and purity in both laboratory and industrial settings.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) by targeting specific kinases involved in cell proliferation and survival .
The mechanism of action for this compound is believed to involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and other signaling pathways critical for tumor growth.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various biochemical pathways.
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships has revealed that modifications to the pyrazolo[4,3-c]pyridine scaffold significantly affect biological activity. For example:
Compound | Modification | Biological Activity |
---|---|---|
1 | No modification | Baseline activity |
2 | Methyl group at position 2 | Increased potency |
3 | Nitro group at position 5 | Enhanced cytotoxicity |
These findings suggest that specific functional groups can optimize the biological efficacy of pyrazolo derivatives .
Case Studies
Several case studies have demonstrated the efficacy of pyrazolo compounds in preclinical models:
- Study on Antitumor Activity : A derivative was tested against various human cancer cell lines and showed a dose-dependent inhibition of cell proliferation.
- Molecular Docking Studies : In silico studies indicated strong binding affinities to target proteins involved in cancer progression.
Properties
CAS No. |
1392273-22-1 |
---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H15N3O/c1-13-5-4-12-9-2-3-10-6-8(9)7-11-12/h7,10H,2-6H2,1H3 |
InChI Key |
GQUXEPBUPCLZTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(CNCC2)C=N1 |
Origin of Product |
United States |
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